molecular formula C13H13ClO3 B6324237 cis-3-(4-Chlorobenzoyl)cyclopentane-1-carboxylic acid;  95% CAS No. 732252-68-5

cis-3-(4-Chlorobenzoyl)cyclopentane-1-carboxylic acid; 95%

Cat. No. B6324237
CAS RN: 732252-68-5
M. Wt: 252.69 g/mol
InChI Key: QGYRTXOSUWBADF-ZJUUUORDSA-N
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Description

“Cis-3-(4-Chlorobenzoyl)cyclopentane-1-carboxylic acid” is a chemical compound with the CAS Number: 732252-68-5 . It has a molecular weight of 252.7 . The IUPAC name for this compound is (1S,3R)-3- (4-chlorobenzoyl)cyclopentanecarboxylic acid . It is stored at a temperature of 28C .


Molecular Structure Analysis

The InChI code for this compound is 1S/C13H13ClO3/c14-11-5-3-8(4-6-11)12(15)9-1-2-10(7-9)13(16)17/h3-6,9-10H,1-2,7H2,(H,16,17)/t9-,10+/m1/s1 . This code provides a standard way to encode the compound’s molecular structure and formula.


Physical And Chemical Properties Analysis

The compound has a molecular weight of 252.69 . The boiling point is 437.9ºC at 760 mmHg . The flash point is 218.6ºC . The density is 1.33g/cm³ . It has 3 H-Bond acceptors and 1 H-Bond donor .

Scientific Research Applications

Catalytic Applications

The utilization of specific ligand systems in catalyzing cross-coupling reactions showcases the potential application of similar compounds in synthetic chemistry. For example, a palladium–tetraphosphine system demonstrated remarkable efficiency in catalyzing the cross-coupling of aryl bromides with arylboronic acids, achieving high turnover numbers. This indicates that structurally related compounds might serve as ligands or substrates in catalytic processes, contributing to the synthesis of complex organic molecules (Feuerstein et al., 2001).

Isosteric Applications

The exploration of cyclopentane-1,3-dione as an isostere for the carboxylic acid functional group suggests that structurally similar compounds, including "cis-3-(4-Chlorobenzoyl)cyclopentane-1-carboxylic acid," could be employed in drug design and medicinal chemistry. These compounds can mimic the carboxylic acid functionality, potentially leading to the discovery of new therapeutics (Ballatore et al., 2011).

properties

IUPAC Name

(1S,3R)-3-(4-chlorobenzoyl)cyclopentane-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13ClO3/c14-11-5-3-8(4-6-11)12(15)9-1-2-10(7-9)13(16)17/h3-6,9-10H,1-2,7H2,(H,16,17)/t9-,10+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGYRTXOSUWBADF-ZJUUUORDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC1C(=O)C2=CC=C(C=C2)Cl)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H](C[C@@H]1C(=O)C2=CC=C(C=C2)Cl)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13ClO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1S,3R)-3-(4-chlorobenzoyl)cyclopentane-1-carboxylic acid

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